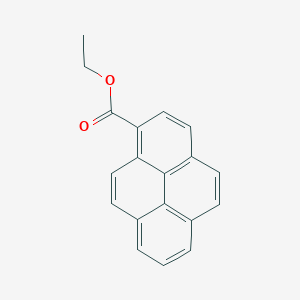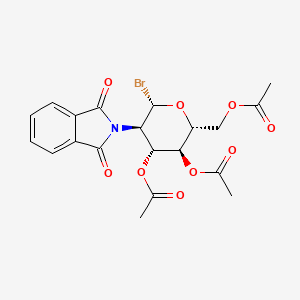
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylated compounds. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and a bromide at the anomeric carbon of the D-glucopyranosyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is converted to a phthalimido group by reacting with phthalic anhydride in the presence of a base like sodium acetate.
Formation of Bromide: The anomeric hydroxyl group is converted to a bromide by treating the compound with hydrogen bromide in acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide at the anomeric position can be substituted by various nucleophiles such as alcohols, thiols, and amines to form glycosidic bonds.
Deprotection: The acetyl and phthalimido groups can be removed under acidic or basic conditions to yield the free sugar or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base like triethylamine.
Deprotection: Acetyl groups are typically removed using sodium methoxide in methanol, while phthalimido groups are removed using hydrazine hydrate.
Major Products
Glycosides: Formed by nucleophilic substitution reactions.
Free Sugars: Obtained by deprotection of acetyl and phthalimido groups.
科学的研究の応用
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: In the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: For the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of glycosylated materials and as a building block for various chemical products.
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves its ability to act as a glycosyl donor in nucleophilic substitution reactions. The bromide at the anomeric position is highly reactive and can be readily displaced by nucleophiles, leading to the formation of glycosidic bonds. This property makes it a valuable intermediate in the synthesis of glycosylated compounds.
類似化合物との比較
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to the presence of the bromide group at the anomeric position, which makes it highly reactive and suitable for nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds that may have different leaving groups or protective groups.
特性
分子式 |
C20H20BrNO9 |
|---|---|
分子量 |
498.3 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
InChIキー |
GRDUQQNEXMJRRS-DUQPFJRNSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


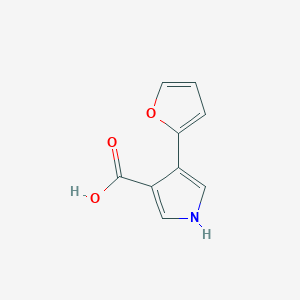
![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
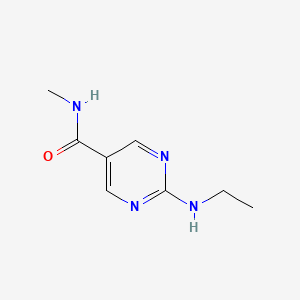
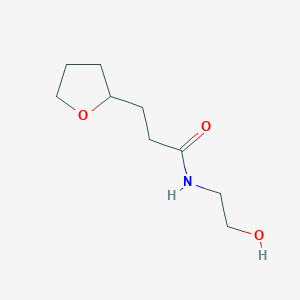
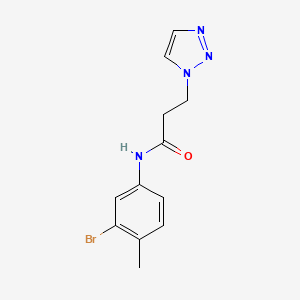
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
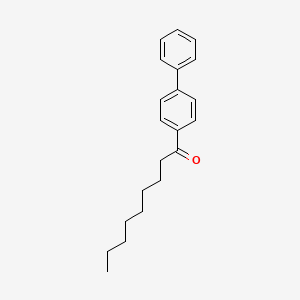
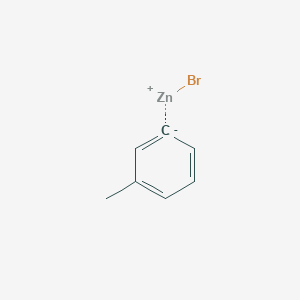


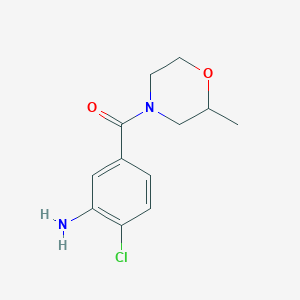
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)

